

3-Iodo-4-methoxypyridine synthesis from 4-methoxypyridine

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Compound of Interest

Compound Name: **3-Iodo-4-methoxypyridine**

Cat. No.: **B1298235**

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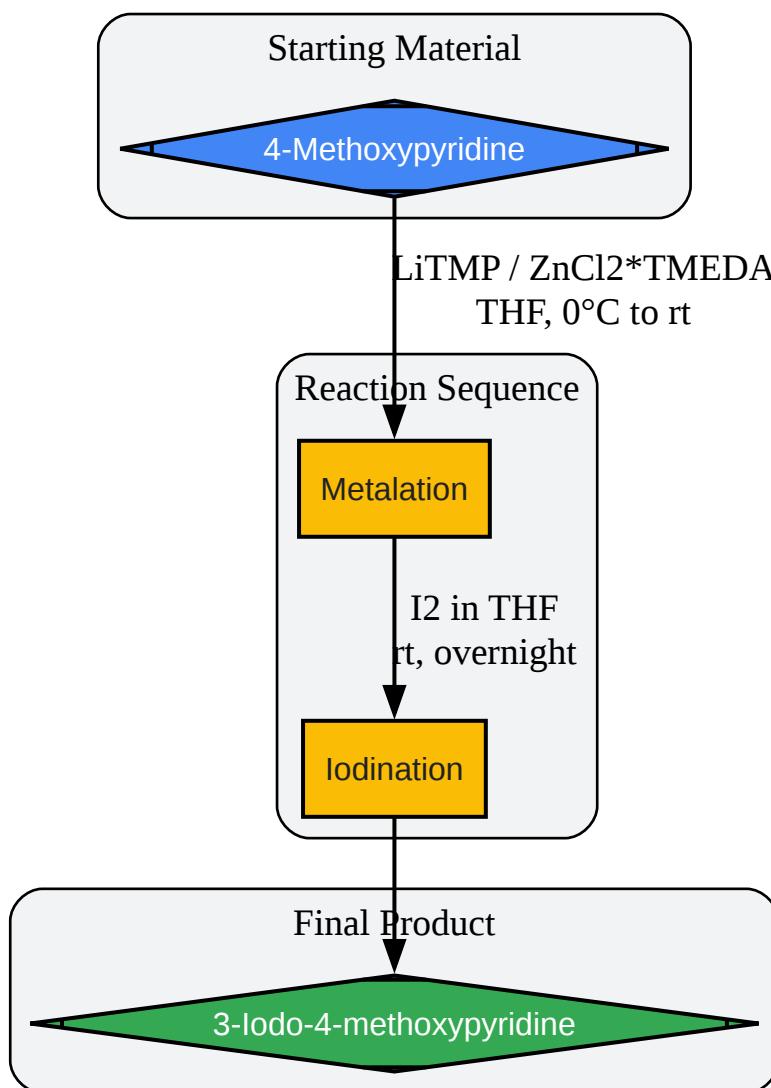
Synthesis of 3-Iodo-4-methoxypyridine: A Technical Guide

This document provides an in-depth technical overview of the synthesis of **3-iodo-4-methoxypyridine**, a valuable building block in medicinal chemistry and materials science.^[1] The carbon-iodine bond in iodinated pyridines is particularly useful for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.^[1] This guide focuses on the regioselective synthesis from the readily available starting material, 4-methoxypyridine.

Core Synthesis Pathway: Directed Ortho-Metalation and Iodination

The primary and most effective method for the synthesis of **3-iodo-4-methoxypyridine** from 4-methoxypyridine is a directed ortho-metalation (DoM) followed by iodination. This process utilizes a potent, sterically hindered mixed-metal base system to achieve regioselective deprotonation at the C-3 position of the pyridine ring, followed by quenching with an iodine source.^{[1][2]}

The use of a lithium amide base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), in conjunction with a zinc salt ($ZnCl_2 \cdot TMEDA$ complex), is crucial for high efficiency and regioselectivity.^{[1][2]} This mixed-base system facilitates the deprotonation of the pyridine ring at the position ortho to the directing methoxy group.^[3]



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Caption: Logical workflow for the synthesis of **3-iodo-4-methoxypyridine**.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of **3-iodo-4-methoxypyridine** based on established literature procedures.^[2]

Materials and Equipment:

- Round-bottom flask

- Magnetic stirrer
- Inert atmosphere setup (Argon or Nitrogen)
- Syringes
- Standard laboratory glassware
- Silica gel for column chromatography

Reagents:

- 4-Methoxypyridine
- 2,2,6,6-Tetramethylpiperidine (TMP)
- n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)
- $\text{ZnCl}_2 \cdot \text{TMEDA}$ ($\text{N,N,N',N'-tetramethylethylenediamine}$) complex
- Iodine (I_2)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate (AcOEt)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Preparation of the Metalating Agent:
 - To a stirred and cooled (0°C) solution of 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous THF (2-3 mL) under an inert atmosphere, add n-butyllithium (1.5 mmol) dropwise.
 - After stirring for 5 minutes, add the $\text{ZnCl}_2 \cdot \text{TMEDA}$ complex (0.50 mmol).

- Continue stirring the mixture at 0 °C for 15 minutes.
- Metalation of 4-Methoxypyridine:
 - To the prepared base mixture, add 4-methoxypyridine (1.0 mmol) at a temperature between 0-10 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Iodination:
 - Prepare a solution of iodine (1.5 mmol) in anhydrous THF (4 mL).
 - Add the iodine solution to the reaction mixture.
 - Stir the resulting mixture overnight at room temperature.
- Work-up and Extraction:
 - Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (4 mL).
 - Extract the product with ethyl acetate (3 x 20 mL).
 - Combine the organic layers and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the solution under reduced pressure.
- Purification:
 - Purify the crude product by silica gel column chromatography to yield **3-iodo-4-methoxypyridine**.^[2]

Caption: Overall reaction scheme for the iodination of 4-methoxypyridine.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis protocol.

Table 1: Reagent Quantities and Roles

Reagent	Molar Equiv.	Amount (for 1.0 mmol scale)	Role
4-Methoxypyridine	1.0	1.0 mmol	Starting Material
2,2,6,6-Tetramethylpiperidine	1.5	0.25 mL, 1.5 mmol	Base Precursor
n-Butyllithium (1.6 M)	1.5	0.94 mL, 1.5 mmol	Base
ZnCl ₂ ·TMEDA complex	0.5	0.13 g, 0.50 mmol	Metalating Agent Component
Iodine (I ₂)	1.5	0.38 g, 1.5 mmol	Iodine Source
Tetrahydrofuran (THF)	-	~6-7 mL	Solvent

Table 2: Reaction Conditions and Yield

Parameter	Value	Reference
Metalation Temperature	0 °C to Room Temperature	[2]
Metalation Time	2 hours	[2]
Iodination Temperature	Room Temperature	[2]
Iodination Time	Overnight	[2]
Reported Yield	82-89%	[1][2]

Product Characterization

The final product, **3-iodo-4-methoxypyridine**, is a solid with the following properties:

- Molecular Formula: C₆H₆INO
- Molecular Weight: 235.02 g/mol
- CAS Number: 89640-55-1

While specific spectral data from the synthesis is not provided in the search results, characterization would typically involve:

- ^1H NMR Spectroscopy: To confirm the substitution pattern on the pyridine ring. The signals for the protons at positions 2, 5, and 6, along with the methoxy group protons, would be expected in their characteristic regions.
- ^{13}C NMR Spectroscopy: To identify the number of unique carbon environments and confirm the presence of the C-I and C-O bonds.
- Mass Spectrometry: To confirm the molecular weight of the product.

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References

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